4-(9H-Fluoren-3-YL)-4-oxobutanoic acid
Overview
Description
4-(9H-Fluoren-3-YL)-4-oxobutanoic acid is an organic compound that features a fluorene moiety attached to a butanoic acid chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid typically involves the reaction of fluorene derivatives with butanoic acid precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of fluorene with succinic anhydride, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-3-YL)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring of the fluorene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or quinones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated fluorene derivatives.
Scientific Research Applications
4-(9H-Fluoren-3-YL)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-3-YL)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins, enzymes, or receptors, altering their function and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(9H-Fluoren-3-YL)-4-hydroxybutanoic acid
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Uniqueness
4-(9H-Fluoren-3-YL)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a fluorene moiety and a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-(9H-fluoren-3-yl)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYVIOZQAFDSKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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